Clorhidrato de naloxona

Descripción general

Descripción

El clorhidrato de naloxona es un antagonista opioide sintético que se usa principalmente para contrarrestar los efectos de la sobredosis de opioides. Es particularmente eficaz para revertir la depresión del sistema nervioso central y del sistema respiratorio potencialmente mortal causada por los opioides. El this compound tiene una alta afinidad por los receptores μ-opioides, donde actúa como un agonista inverso, desplazando rápidamente los opioides de estos receptores .

Aplicaciones Científicas De Investigación

Emergency Medicine

Opioid Overdose Reversal

Naloxone is most recognized for its role in emergency medicine as a life-saving intervention for opioid overdoses. Studies have demonstrated its effectiveness in rapidly restoring normal respiratory function in patients experiencing opioid toxicity. For instance, a case study reported successful recovery of a patient with methadone intoxication after nebulized naloxone was administered when IV access was difficult .

Intranasal Administration

The intranasal route has gained popularity due to its ease of use and effectiveness. The FDA has approved several intranasal formulations, including Narcan and Rezynopy, which allow for rapid administration without the need for needles . Pharmacokinetic studies indicate that intranasal naloxone achieves comparable systemic concentrations to traditional IM injections within minutes, making it suitable for community use .

Community-Based Programs

Take-Home Naloxone (THN) Initiatives

THN programs have been implemented globally to empower individuals at risk of opioid overdose or their families to administer naloxone in emergencies. Research indicates that these programs significantly reduce mortality rates associated with opioid overdoses . The accessibility of naloxone through pharmacies and community organizations has facilitated its widespread use.

Treatment of Opioid Use Disorder

Withdrawal Management

Naloxone is also utilized in managing withdrawal symptoms in patients undergoing treatment for opioid use disorder. It can precipitate withdrawal symptoms in dependent individuals; however, it is sometimes used strategically to monitor withdrawal severity and guide treatment decisions . Studies have explored the combination of naloxone with other medications like buprenorphine to enhance withdrawal management efficacy .

Pediatric Use

Recent studies have indicated that naloxone is safe and effective for pediatric populations experiencing opioid overdose. The FDA's approval of formulations suitable for children underscores its importance in pediatric emergency care settings .

Novel Formulations and Delivery Systems

Research into new formulations and delivery systems for naloxone continues to evolve. For example, nebulized naloxone has shown promise as an effective alternative for patients who may not tolerate other routes or where IV access is challenging . Additionally, ongoing studies are examining long-acting formulations that could provide extended protection against overdose.

Case Studies and Research Findings

Mecanismo De Acción

El clorhidrato de naloxona ejerce sus efectos mediante la unión competitiva a los receptores μ-opioides, desplazando los agonistas opioides de estos receptores. Esta acción revierte rápidamente los efectos de los opioides, como la depresión respiratoria y la depresión del sistema nervioso central. La alta afinidad de la naloxona por los receptores μ-opioides garantiza que bloquee eficazmente los efectos de los opioides, incluso a dosis bajas .

Compuestos Similares:

Naltrexona: Otro antagonista opioide utilizado para el tratamiento de la dependencia de opioides y alcohol.

Metilnaltrexona: Utilizado para tratar el estreñimiento inducido por opioides sin afectar el alivio del dolor.

Nalmefeno: Utilizado para el tratamiento de la dependencia del alcohol y la sobredosis de opioides

Singularidad del this compound: El this compound es único en su rápida aparición de acción y su alta afinidad por los receptores μ-opioides, lo que lo convierte en la primera opción para el tratamiento de emergencia de las sobredosis de opioides. A diferencia de la naltrexona y la metilnaltrexona, el this compound está específicamente diseñado para la reversión inmediata de los efectos de los opioides, en lugar de la gestión a largo plazo .

Análisis Bioquímico

Biochemical Properties

Naloxone hydrochloride acts by competitively displacing opioid agonists at the μ-opioid receptor (MOR) . Its effect depends on the pharmacological characteristics of the opioid agonist, such as the dissociation rate from the MOR receptor .

Cellular Effects

Naloxone hydrochloride has a high affinity for μ-opioid receptors, where it acts as an inverse agonist, causing the rapid removal of any other drugs bound to these receptors . It can quickly restore normal breathing to a person if their breathing has slowed or stopped because of an opioid overdose .

Molecular Mechanism

It attaches to opioid receptors and reverses and blocks the effects of other opioids .

Temporal Effects in Laboratory Settings

Naloxone hydrochloride is rapidly eliminated with a half-life of 60–120 minutes due to high clearance . Its metabolites are inactive . The duration of action of 1 mg intravenous (IV) is 2 hours, possibly longer by intramuscular and intranasal administration .

Dosage Effects in Animal Models

In animal models, the effects of Naloxone hydrochloride vary with different dosages . Initial parenteral doses of 0.4–0.8 mg are usually sufficient to restore breathing after heroin overdose . Fentanyl overdoses likely require higher doses of naloxone .

Metabolic Pathways

The metabolism of Naloxone hydrochloride was explored in the seventies. The formation of its major metabolite, naloxone-3-glucuronide (N3G), at that time considered to be by the liver, was rapid .

Transport and Distribution

Major routes for administration of Naloxone hydrochloride are intravenous, intramuscular, and intranasal . Nasal bioavailability is about 50% . Nasal uptake is likely slower than intramuscular, as reversal of respiration lags behind intramuscular naloxone in overdose victims .

Subcellular Localization

The subcellular localization of Naloxone hydrochloride is primarily at the μ-opioid receptors, which are G protein-coupled receptors located at the cell surface . By binding to these receptors, Naloxone hydrochloride can exert its effects at the cellular level .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis del clorhidrato de naloxona típicamente comienza con la tebaína como material de partida. La tebaína se somete a oxidación y reducción para formar compuestos intermedios. Estos intermedios luego se someten a una serie de reacciones, incluyendo esterificación, hidrólisis y alilación, para formar naloxona. El paso final implica la formación de this compound mediante la reacción de la base libre de naloxona con ácido clorhídrico .

Métodos de Producción Industrial: La producción industrial de this compound implica la síntesis a gran escala utilizando las rutas sintéticas mencionadas anteriormente. El proceso está optimizado para obtener un alto rendimiento y pureza, con estrictas medidas de control de calidad para garantizar que el producto final cumpla con los estándares farmacéuticos. El this compound se formula luego en varias formas de dosificación, incluidas soluciones inyectables y aerosoles nasales .

Análisis De Reacciones Químicas

Tipos de Reacciones: El clorhidrato de naloxona se somete a varios tipos de reacciones químicas, incluyendo:

Oxidación: Conversión de la tebaína en compuestos intermedios.

Reducción: Reducción de intermedios oxidados para formar naloxona.

Sustitución: Alquilación de la posición N en la molécula de naloxona.

Reactivos y Condiciones Comunes:

Agentes Oxidantes: Utilizados en los pasos iniciales para convertir la tebaína.

Agentes Reductores: Empleados para reducir los compuestos intermedios.

Reactivos Alquilantes: Como cloropropeno, bromopropeno o yodopropileno, utilizados para la alilación.

Productos Mayores: El producto principal de estas reacciones es la naloxona, que luego se convierte en this compound mediante la reacción con ácido clorhídrico .

Comparación Con Compuestos Similares

Naltrexone: Another opioid antagonist used for the treatment of opioid and alcohol dependence.

Methylnaltrexone: Used to treat opioid-induced constipation without affecting pain relief.

Nalmefene: Used for the treatment of alcohol dependence and opioid overdose

Uniqueness of Naloxone Hydrochloride: Naloxone hydrochloride is unique in its rapid onset of action and high affinity for μ-opioid receptors, making it the first choice for emergency treatment of opioid overdoses. Unlike naltrexone and methylnaltrexone, naloxone hydrochloride is specifically designed for immediate reversal of opioid effects, rather than long-term management .

Actividad Biológica

Naloxone hydrochloride is a potent opioid antagonist primarily used in the reversal of opioid overdoses. Its biological activity is characterized by its interaction with opioid receptors, pharmacokinetics, and effects on withdrawal syndromes. This article explores these aspects in detail, supported by data tables and relevant case studies.

Naloxone acts primarily as a competitive antagonist at the µ-opioid receptor (MOR), with a binding affinity of approximately 1 nM. It effectively displaces opioids from these receptors, reversing their effects without exhibiting any intrinsic agonistic activity. This mechanism is crucial in clinical settings, especially during opioid overdose situations.

- Binding Affinity : Naloxone binds to MOR with high affinity, requiring blockade of about 50% of these receptors to reverse opioid effects .

- Kinetics : The dissociation half-life of naloxone from MOR is notably rapid (less than 1 minute), which contributes to its effectiveness in acute settings but also means that its effects can wear off quickly, necessitating repeated doses in cases of prolonged opioid action .

Pharmacokinetics

The pharmacokinetic profile of naloxone reveals important information regarding its absorption, distribution, metabolism, and elimination:

| Parameter | Intranasal (8 mg) | Intramuscular (0.4 mg) | Intravenous (2 mg) |

|---|---|---|---|

| Cmax (ng/mL) | 12.3 - 12.8 | 0.876 - 0.910 | 26.2 |

| Tmax (hours) | 0.25 | 0.25 | 0.25 |

| AUC (h*ng/mL) | 16.7 - 19.0 | 1.94 - 1.95 | 12.8 |

| Volume of Distribution (L) | 200 | N/A | N/A |

| Protein Binding | ~45% | N/A | N/A |

- Bioavailability : The intranasal route shows a bioavailability of approximately 42-47%, making it a practical option for emergency situations where intravenous administration may not be feasible .

Withdrawal Syndromes

Naloxone is also studied for its role in precipitating withdrawal symptoms in opioid-dependent individuals. Research indicates that naloxone administration can lead to significant physiological changes:

- Noradrenaline Turnover : Studies have shown that naloxone-precipitated withdrawal increases noradrenaline turnover in specific brain regions, such as the hypothalamic paraventricular nucleus (PVN) and ventrolateral medulla (VLM) .

- Behavioral Effects : In animal models, naloxone has been linked to increased anxiety-like behaviors and somatic withdrawal signs such as jumping and wet-dog shakes .

Case Study: Naloxone-Precipitated Withdrawal

A study involving genetically engineered mice lacking functional corticotropin-releasing factor receptor type 1 (CRF1R) demonstrated that naloxone-induced withdrawal symptoms were significantly altered by the absence of this receptor. The findings suggested that CRF1R plays a role in the adaptive changes induced by naloxone during morphine withdrawal .

Clinical Applications

Naloxone's efficacy extends beyond overdose reversal; it has been associated with improved outcomes in various clinical scenarios:

- Out-of-Hospital Cardiac Arrests : A cohort study indicated that naloxone administration was linked to increased rates of return of spontaneous circulation (ROSC) and survival to hospital discharge in patients experiencing drug-related cardiac arrests . The number needed to treat for ROSC was found to be 9, highlighting its significance in emergency medicine.

Propiedades

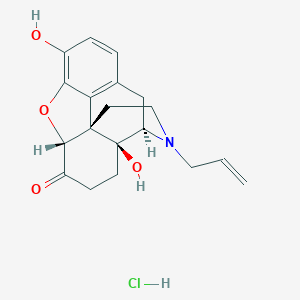

IUPAC Name |

(4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4.ClH/c1-2-8-20-9-7-18-15-11-3-4-12(21)16(15)24-17(18)13(22)5-6-19(18,23)14(20)10-11;/h2-4,14,17,21,23H,1,5-10H2;1H/t14-,17+,18+,19-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGPDIGOSVORSAK-STHHAXOLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

465-65-6 (Parent) | |

| Record name | Naloxone hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000357084 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70957097 | |

| Record name | Naloxone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70957097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>54.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID11532915 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

357-08-4 | |

| Record name | Naloxone hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=357-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naloxone hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000357084 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naloxone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70957097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5α)-17-allyl-4,5-epoxy-3,14-dihydroxymorphinan-6-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.011 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NALOXONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F850569PQR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.